molecular formula C22H17ClN2O3S B244174 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide

Cat. No.: B244174
M. Wt: 424.9 g/mol
InChI Key: DGJWHEJALLXRRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic properties.

Preparation Methods

The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide typically involves the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of Methoxy Group: The methoxy group is introduced via methylation of the phenolic hydroxyl group using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Thioether Formation: The thioether linkage is formed by reacting the benzoxazole derivative with 4-chlorothiophenol in the presence of a base like sodium hydride or potassium carbonate.

    Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with chloroacetyl chloride in the presence of a base.

Chemical Reactions Analysis

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles like amines or thiols to form corresponding derivatives.

Scientific Research Applications

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antibacterial, antifungal, and anticancer agent due to its ability to interact with various biological targets.

    Biological Studies: It is used in biological studies to understand its mechanism of action and its effects on different cellular pathways.

    Industrial Applications: The compound is explored for its use in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole core can bind to active sites of enzymes, inhibiting their activity, while the thioether and acetamide groups can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the biological context and the specific target being studied.

Comparison with Similar Compounds

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide can be compared with other benzoxazole derivatives, such as:

    N-[5-(1,3-benzoxazol-2-yl)-2-hydroxyphenyl]-2-[(4-chlorophenyl)thio]acetamide: This compound has a hydroxyl group instead of a methoxy group, which can affect its solubility and reactivity.

    N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-[(4-methylphenyl)thio]acetamide: The presence of a methyl group instead of a chloro group can influence the compound’s biological activity and binding properties.

These comparisons highlight the unique structural features and potential advantages of this compound in various applications.

Properties

Molecular Formula

C22H17ClN2O3S

Molecular Weight

424.9 g/mol

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-chlorophenyl)sulfanylacetamide

InChI

InChI=1S/C22H17ClN2O3S/c1-27-19-11-6-14(22-25-17-4-2-3-5-20(17)28-22)12-18(19)24-21(26)13-29-16-9-7-15(23)8-10-16/h2-12H,13H2,1H3,(H,24,26)

InChI Key

DGJWHEJALLXRRL-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)CSC4=CC=C(C=C4)Cl

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)CSC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.